(3-Methylcyclohexyl)methanesulfonyl chloride
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Overview
Description
(3-Methylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H15ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-methylcyclohexyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and produces the compound in large quantities suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Sulfonothioates: Formed from the reaction with thiols
Alkenes: Formed from elimination reactions
Scientific Research Applications
(3-Methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is used in the modification of biomolecules to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (3-Methylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound, which is less sterically hindered and more reactive.
Tosyl chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity.
Uniqueness
(3-Methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the 3-methylcyclohexyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired.
Properties
IUPAC Name |
(3-methylcyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWQCKVOVFIRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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